2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a pyrrolidine ring, a thienopyrimidine core, and a phenyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno[2,3-d]pyrimidine precursors with pyrrolidine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process optimization includes precise control of temperature, pressure, and reaction time to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper complexes.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-pyrrolidin-1-yl)-phenyl-acetic acid ethyl ester
- 4-[2-(2-Amino-4,7-dihydro-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoic acid
Uniqueness
2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one is unique due to its specific structural features, such as the combination of a thienopyrimidine core with a pyrrolidine ring and a phenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C18H17N3O2S |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-(2-oxo-2-pyrrolidin-1-ylethyl)-6-phenyl-3H-thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H17N3O2S/c22-16(21-8-4-5-9-21)11-15-19-17(23)13-10-14(24-18(13)20-15)12-6-2-1-3-7-12/h1-3,6-7,10H,4-5,8-9,11H2,(H,19,20,23) |
InChI Key |
FLZSTWPYIQLZIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=NC3=C(C=C(S3)C4=CC=CC=C4)C(=O)N2 |
Origin of Product |
United States |
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